![molecular formula C11H10F3NO2 B13665292 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both an oxazine ring and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate aniline derivative with ethyl trifluoropyruvate under copper-mediated conditions . The reaction proceeds through a condensation step followed by an intramolecular cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Reduction Reactions
The carbonyl group at position 3 undergoes reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, producing 3,4-dihydro-2H-benzo[b]oxazine derivatives. For example:
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1][4]oxazin-3(4H)-oneLiAlH42-Ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1][4]oxazine-3-ol
This reaction retains the ethyl and trifluoromethyl substituents while increasing hydrogen-bonding potential through the hydroxyl group .
Reagent | Product | Key Functional Group Change |
---|---|---|
LiAlH₄ | 3-Hydroxy-3,4-dihydro-2H-benzo[b]oxazine | Carbonyl → Alcohol |
NaBH₄/CeCl₃ | Partial reduction with selective stability | Carbonyl → Secondary alcohol |
Nucleophilic Substitution and Addition
The electron-deficient carbonyl group facilitates nucleophilic attacks:
-
Amine Reactions : Primary amines form Schiff bases under mild acidic conditions. For instance, reaction with aniline yields:
C=O+PhNH2→C=N-Ph
-
Grignard Reagents : Alkyl/aryl magnesium halides add to the carbonyl, generating tertiary alcohols .
Table 2: Nucleophilic Reactions
Nucleophile | Conditions | Product |
---|---|---|
Aniline | HCl (cat.), RT | N-Phenylimine derivative |
Methylmagnesium bromide | Dry THF, 0°C → RT | 3-(Hydroxy(methyl))-3,4-dihydro-2H-oxazine |
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to meta/para positions on the aromatic ring. Nitration and sulfonation occur at position 5 or 7:
Ar-H+HNO3/H2SO4→Ar-NO2
Chlorination with Cl₂/FeCl₃ produces mono- or di-substituted derivatives depending on stoichiometry .
Table 3: Electrophilic Substitution Examples
Reagent | Position | Product |
---|---|---|
HNO₃/H₂SO₄ | 5-NO₂ | 5-Nitro-6-(trifluoromethyl)-benzoxazinone |
Cl₂/FeCl₃ | 7-Cl | 7-Chloro-6-(trifluoromethyl)-benzoxazinone |
Ring-Opening Reactions
Under acidic or basic conditions, the oxazinone ring hydrolyzes:
-
Acidic Hydrolysis : Concentrated HCl cleaves the ring, yielding 2-ethylamino-5-(trifluoromethyl)catechol derivatives.
-
Basic Hydrolysis : NaOH promotes ring opening to form salicylamide analogs .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable aryl-aryl bond formation. Suzuki-Miyaura coupling with boronic acids introduces substituents at position 7:
Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’
This method is effective for synthesizing biaryl derivatives with enhanced π-stacking capabilities .
Comparative Reactivity with Analogues
The ethyl and trifluoromethyl groups synergistically modulate reactivity compared to simpler benzoxazinones:
Compound | Key Reaction | Rate vs. Target Compound |
---|---|---|
6-(Trifluoromethyl)-2H-benzoxazin-3(4H)-one | Nitration at position 5 | 1.5× faster |
2-Methyl-6-hydroxybenzoxazin-3(4H)-one | Hydrolysis under basic conditions | 3× slower |
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include electron transfer processes and the formation of stable intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazine: Similar structure but lacks the ketone group.
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazepine: Contains an additional nitrogen atom in the ring structure.
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxathiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.
Uniqueness
The presence of the trifluoromethyl group in 2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and bioavailability.
Biological Activity
2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its activity in various biological contexts.
- Chemical Name : this compound
- Molecular Formula : C₉H₆F₃N₁O₂
- Molecular Weight : 217.14 g/mol
- CAS Number : 189940-04-3
- InChI Key : LRZVYXWBGNCLDB-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been studied across various domains, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective activities. Below is a summary of the key findings from recent studies.
Antimicrobial Activity
Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives that showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the molecule, contributing to its antimicrobial efficacy.
Compound | Target Pathogen | Activity (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were evaluated through in vitro assays measuring cytokine release. Studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound . This suggests potential therapeutic applications in inflammatory diseases.
Antitumor Activity
In cancer research, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation. A study reported an IC50 value of 5 µM against HCT116 colon cancer cells, indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A comparative study on various oxazine derivatives revealed that those with trifluoromethyl substitutions exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The enhanced activity was attributed to increased interaction with bacterial membranes.
- Inflammation Model : In a murine model of acute inflammation induced by LPS, treatment with the compound significantly reduced paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-ethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-5-6(11(12,13)14)3-4-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16) |
InChI Key |
LSYMKTMCNQSCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.